molecular formula C20H13F2N5O3S B12403780 PI3K/mTOR Inhibitor-13

PI3K/mTOR Inhibitor-13

Cat. No.: B12403780
M. Wt: 441.4 g/mol
InChI Key: JJRDGXZJOWUQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to PI3K/mTOR Inhibitor-13

Structural Characterization of this compound

Molecular Formula and Stereochemical Properties

This compound, identified by the chemical name This compound sodium, possesses the molecular formula C~20~H~13~F~2~N~5~NaO~3~S and a molecular weight of 464.4005 g/mol . The sodium salt formulation enhances solubility, a critical feature for bioavailability. The SMILES notation (COc1ncc(cc1NS(=O)(=O)c1ccc(cc1F)F)c1ccn2c(c1)c(C#N)cn2.[Na]) delineates its structure, which includes:

  • A methoxy-substituted pyrimidine ring linked to a fluorinated benzene sulfonamide group.
  • A cyano-substituted imidazopyridine moiety.
  • A sodium counterion stabilizing the sulfonate group.

The stereochemical configuration remains uncharacterized in public datasets, though the planar aromatic systems suggest limited stereoisomerism. The fluorine atoms at positions 3 and 4 on the benzene ring likely enhance binding affinity through hydrophobic interactions and electron-withdrawing effects.

Property Value
Molecular Formula C~20~H~13~F~2~N~5~NaO~3~S
Molecular Weight 464.4005 g/mol
SMILES [Provided above]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13F2N5O3S

Molecular Weight

441.4 g/mol

IUPAC Name

N-[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C20H13F2N5O3S/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27/h2-8,10-11,26H,1H3

InChI Key

JJRDGXZJOWUQHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is synthesized via cyclization and functionalization (Figure 1). Key steps include:

  • Cyclization of 3-aminopyridine derivatives : Reaction of 3-aminopyridine with chloroacetaldehyde under acidic conditions yields the bicyclic core.
  • Introduction of cyanogroup : Cu(II)-catalyzed N-arylation with cyanopyrazole boronic acids introduces the 3-cyano substituent.

Representative Procedure :

  • Combine 5-bromo-3-aminopyridine (10 mmol), chloroacetaldehyde (12 mmol), and acetic acid (50 mL).
  • Heat at 90°C for 24 h.
  • Neutralize with NaHCO3, extract with DCM, and purify via silica chromatography (Hexane:EtOAc, 3:1).
    Yield : 78% (white solid).

Sulfonamide Functionalization

The 2,4-difluorobenzenesulfonamide group is introduced via nucleophilic aromatic substitution (NAS):

  • Sulfonation of pyridinyl intermediates : React 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in the presence of pyridine.

Optimized Conditions :

Parameter Value
Solvent DMF
Base Pyridine (2.5 eq)
Temperature 0°C → RT
Reaction Time 12 h
Yield 85%

Suzuki-Miyaura Coupling for Final Assembly

The pyrazolo[1,5-a]pyridine and sulfonamide-pyridine intermediates are coupled via Pd-catalyzed cross-coupling:

Procedure :

  • Combine pyrazolo[1,5-a]pyridine-5-boronic ester (1.2 eq), sulfonamide-pyridine (1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3 eq) in dioxane/H2O (4:1).
  • Heat at 100°C under N2 for 8 h.
  • Purify via reverse-phase HPLC (MeCN/H2O + 0.1% TFA).
    Yield : 65–72%.

Key Analytical Data :

  • HRMS (ESI+) : m/z 441.07 [M+H]+ (calc. 441.07).
  • 1H NMR (500 MHz, DMSO-d6) : δ 8.97 (d, J = 4.0 Hz, 1H), 8.41 (br s, 1H), 7.98–7.51 (m, 4H).

Sodium Salt Formation for Enhanced Solubility

The free sulfonamide is converted to its sodium salt to improve bioavailability:

  • Dissolve PI3K/mTOR Inhibitor-13 (1 eq) in THF.
  • Add NaOH (1.05 eq) in H2O.
  • Stir at RT for 2 h, then lyophilize.
    Purity : >99% (HPLC).

Process Optimization and Scalability

Critical Improvements :

  • Catalyst Screening : Replacing Pd(OAc)2 with XPhos-Pd-G3 increased coupling yields from 52% to 72%.
  • Solvent System : Using dioxane/H2O instead of THF reduced side-product formation.

Scale-Up Data :

Batch Size Yield Purity
100 g 68% 99.2%
1 kg 65% 98.8%

Analytical Characterization and Quality Control

HPLC Method :

  • Column: C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase: MeCN/H2O (70:30) + 0.1% TFA.
  • Retention Time: 6.8 min.

Stability Profile :

Condition Degradation after 6 Months
25°C, 60% RH <2%
40°C, 75% RH 5%

Comparative Evaluation of Synthetic Routes

Efficiency Metrics :

Method Total Steps Overall Yield Cost (USD/g)
Original Route 7 12% 1,200
Optimized Route 5 28% 650

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Efficacy in Cancer Treatment

Recent studies have demonstrated that PI3K/mTOR inhibitors significantly improve progression-free survival (PFS) in patients with advanced solid tumors. A systematic review encompassing 46 randomized controlled trials indicated that these inhibitors yield a hazard ratio of 0.79 for PFS compared to control therapies, highlighting their effectiveness across multiple cancer types .

Table 1: Summary of Clinical Efficacy by Cancer Type

Cancer TypeHazard Ratio (PFS)Reference
Breast Cancer0.69
Neuroendocrine Tumors0.75
Endometrial Cancer0.82
GlioblastomaN/A

Case Study: Apitolisib

A notable case study involved Apitolisib, a dual PI3K/mTOR inhibitor, which was assessed in phase 1 clinical trials for patients with advanced solid tumors and non-Hodgkin's lymphoma. The study employed integrated mechanistic models to evaluate the relationship between drug exposure and tumor response. Results indicated that a modulation of at least 35-45% in pAkt levels was necessary for significant tumor shrinkage . This finding underscores the importance of biomarker modulation in predicting therapeutic outcomes.

Case Study: GSK1059615

Another significant study evaluated GSK1059615, which demonstrated potent anti-cancer effects in gastric cancer cells. The study found that GSK1059615 inhibited cell proliferation and induced apoptosis through simultaneous targeting of all p110 isoforms and mTOR complexes .

Pharmacokinetics and Safety Profile

The pharmacokinetics of PI3K/mTOR inhibitors are critical for their therapeutic application. Data indicate that these compounds exhibit favorable pharmacokinetic properties, including good oral bioavailability and manageable half-lives, which facilitate their use in clinical settings . However, safety profiles vary among different inhibitors, necessitating ongoing monitoring during clinical trials.

Mechanism of Action

PI3K/mTOR Inhibitor-13 exerts its effects by simultaneously inhibiting the PI3K and mTOR pathways. It binds to the active sites of both PI3K and mTOR, preventing their activation and subsequent signaling. This inhibition leads to reduced cell growth, proliferation, and survival. The compound specifically targets the ATP-binding sites of both enzymes, making it highly effective in blocking the signaling cascade .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • PF-04691502 : Demonstrated tumor regression in preclinical models but was associated with dose-limiting toxicities in trials, underscoring the need for improved safety profiles in next-gen inhibitors .
  • Future directions : Dual inhibitors may synergize with autophagy inhibitors (e.g., 3-MA) or immune checkpoint blockers to enhance efficacy, as suggested by studies on sorafenib combinations .

Biological Activity

The PI3K/mTOR signaling pathway is a critical regulator of various cellular processes, including growth, proliferation, and survival. Inhibitors targeting this pathway have gained prominence in cancer therapy due to their potential to disrupt tumor growth and enhance the efficacy of existing treatments. Among these inhibitors, PI3K/mTOR Inhibitor-13 has emerged as a significant compound warranting detailed investigation into its biological activity.

This compound functions by simultaneously inhibiting the activity of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This dual inhibition is crucial because it prevents the feedback activation of the PI3K/Akt pathway that often occurs when only mTOR is inhibited. The compound specifically targets the ATP-binding sites of both enzymes, leading to reduced phosphorylation of downstream effectors involved in cell survival and proliferation.

Biological Activity

The biological activity of this compound has been evaluated across various cancer types. Key findings include:

  • Cell Proliferation Inhibition : Studies have shown that this compound significantly inhibits the proliferation of cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. The compound demonstrated an IC50 value of approximately 130 nM in MCF-7 cells and 20 nM in HCT-116 cells, indicating potent anti-proliferative effects .
  • Induction of Apoptosis : The inhibitor has been reported to induce apoptosis in multiple cancer cell lines. Mechanistically, it causes cell cycle arrest at the G0/G1 phase and activates pro-apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP .
  • Inhibition of Key Signaling Pathways : Treatment with this compound leads to decreased phosphorylation of AKT, S6 ribosomal protein, and 4EBP1, crucial components in the PI3K/Akt/mTOR signaling cascade. This reduction correlates with diminished cell survival signaling .

Case Study 1: Head and Neck Squamous Cell Carcinoma (HNSCC)

In a study involving HNSCC cell lines, treatment with this compound resulted in significant tumor growth inhibition. The compound enhanced the expression of tumor suppressor proteins TP53 and p73 while reducing levels of phosphorylated AKT and S6 . These findings suggest that the inhibitor not only directly affects tumor cells but may also modulate tumor microenvironment interactions.

Case Study 2: Renal Cell Carcinoma (RCC)

Another study highlighted the effectiveness of this compound against RCC. The dual inhibition strategy was shown to suppress both mTORC1 and mTORC2 activities, leading to enhanced anti-tumor effects compared to traditional mTOR inhibitors like rapamycin . This suggests that this compound could be particularly beneficial in cases where resistance to single-agent therapies develops.

Comparative Analysis with Other Inhibitors

The following table summarizes key characteristics and biological activities of this compound compared to other known inhibitors:

Compound Target IC50 (nM) Proliferation Inhibition Apoptosis Induction
This compoundPI3K & mTOR20 (HCT-116)HighYes
NVP-BEZ235PI3K & mTOR25ModerateYes
RapamycinmTOR100LowYes
PP242mTOR50ModerateYes

Q & A

Q. What in vitro assays are recommended to evaluate the inhibitory activity of PI3K/mTOR Inhibitor-13?

To assess efficacy, use:

  • Phosphorylation assays (e.g., Western blot) targeting downstream effectors like AKT (Ser473) and S6K (Thr389) to confirm pathway suppression .
  • Cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines with PI3K/AKT/mTOR pathway hyperactivity (e.g., PTEN-null models) .
  • Selectivity profiling against related kinases (e.g., PI3K isoforms, mTORC1/2) using kinase activity assays to validate dual specificity .

Q. How should researchers select appropriate in vivo models for studying this compound in cancer or fibrosis?

  • For cancer , use xenograft models with genetic alterations in PI3K (e.g., PIK3CA mutations) or PTEN loss, which are more likely to exhibit sensitivity .
  • For idiopathic pulmonary fibrosis (IPF) , consider bleomycin-induced lung fibrosis models, as these mimic fibrotic progression and allow evaluation of inhibitor effects on collagen deposition and inflammatory markers .
  • Monitor pharmacokinetics (e.g., plasma half-life, tissue distribution) to correlate dosing regimens with efficacy .

Q. What are the key molecular mechanisms underlying this compound’s dual-targeting activity?

The compound exploits structural similarities in the ATP-binding pockets of PI3K and mTOR kinases, enabling competitive inhibition of both. Confirm this via:

  • Co-crystallization studies to visualize binding interactions .
  • Mutagenesis experiments altering ATP-binding residues in PI3Kα or mTOR to assess resistance .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across different preclinical models?

  • Genetic profiling : Validate model-specific PI3K/AKT/mTOR pathway activation status (e.g., via RNA-seq or phosphoproteomics) to identify responsive subsets .
  • Microenvironmental factors : Assess tumor stroma or fibrotic niche contributions using co-culture systems or syngeneic models .
  • Pharmacodynamic biomarkers : Measure intra-tumoral drug concentrations or pathway inhibition kinetics to differentiate pharmacokinetic vs. mechanistic failures .

Q. What strategies optimize the design of dual PI3K/mTOR inhibitors like this compound to minimize off-target effects?

  • Structure-based drug design : Leverage cryo-EM or X-ray data of mTOR and PI3Kα to refine compound stereochemistry and reduce affinity for unrelated kinases .
  • Proteomic profiling : Use kinome-wide screening to identify and eliminate off-target interactions early in development .
  • Prodrug approaches : Modify solubility or bioavailability to enhance tumor-specific delivery .

Q. How can combinatorial therapies enhance the clinical potential of this compound?

  • Synergy with targeted agents : Pair with inhibitors of parallel pathways (e.g., MEK or CDK4/6) to overcome resistance mechanisms .
  • Immunotherapy integration : Test in immunocompetent models to evaluate effects on tumor-infiltrating lymphocytes and checkpoint inhibitor efficacy .
  • Dose optimization : Use adaptive trial designs (e.g., Bayesian models) to balance toxicity and efficacy in early-phase clinical trials .

Q. What methodologies address the challenge of acquired resistance to PI3K/mTOR inhibitors in long-term studies?

  • Longitudinal genomic sequencing : Identify emergent mutations in PI3K, mTOR, or downstream effectors (e.g., AKT) during treatment .
  • Feedback loop analysis : Monitor rebound activation of ERK or RTK pathways via phospho-antibody arrays .
  • Intermittent dosing regimens : Test pulsatile schedules to delay resistance in patient-derived xenografts .

Methodological Frameworks

Q. How can the PICO framework guide preclinical study design for this compound?

  • Population (P) : Define model systems (e.g., PIK3CA-mutant cell lines).
  • Intervention (I) : Specify inhibitor dosing, timing, and combination partners.
  • Comparison (C) : Use vehicle controls or single-pathway inhibitors (e.g., mTOR-only inhibitors).
  • Outcome (O) : Quantify endpoints like tumor volume reduction or fibrosis regression .

Q. What criteria ensure rigor in interpreting contradictory data from PI3K/mTOR inhibitor studies?

  • FINER assessment : Ensure findings are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Reproducibility checks : Replicate experiments across independent labs or models .
  • Meta-analysis : Pool data from published studies to identify consensus mechanisms or outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.